3-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide 3-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034551-21-6
VCID: VC4176767
InChI: InChI=1S/C17H23ClN6O3S/c1-12-13(18)5-4-6-14(12)28(25,26)19-11-15-20-16(23(2)3)22-17(21-15)24-7-9-27-10-8-24/h4-6,19H,7-11H2,1-3H3
SMILES: CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3
Molecular Formula: C17H23ClN6O3S
Molecular Weight: 426.92

3-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

CAS No.: 2034551-21-6

Cat. No.: VC4176767

Molecular Formula: C17H23ClN6O3S

Molecular Weight: 426.92

* For research use only. Not for human or veterinary use.

3-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide - 2034551-21-6

Specification

CAS No. 2034551-21-6
Molecular Formula C17H23ClN6O3S
Molecular Weight 426.92
IUPAC Name 3-chloro-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-methylbenzenesulfonamide
Standard InChI InChI=1S/C17H23ClN6O3S/c1-12-13(18)5-4-6-14(12)28(25,26)19-11-15-20-16(23(2)3)22-17(21-15)24-7-9-27-10-8-24/h4-6,19H,7-11H2,1-3H3
Standard InChI Key DZNNFMOPKORRJQ-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

3-Chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide belongs to the sulfonamide-linked triazine derivatives, featuring three distinct structural domains:

  • A 3-chloro-2-methylbenzenesulfonamide group providing hydrophobic character and hydrogen-bonding capacity

  • A 1,3,5-triazine core serving as a planar aromatic scaffold

  • Morpholine and dimethylamino substituents enhancing solubility and target interaction.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS Registry Number2034551-21-6
Molecular FormulaC₁₇H₂₃ClN₆O₃S
Molecular Weight426.92 g/mol
IUPAC Name3-chloro-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-methylbenzenesulfonamide
SMILES NotationCC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3

The crystal structure remains undetermined, though computational models predict a bent conformation due to steric interactions between the morpholine ring and methyl groups.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) analysis of analogous triazine derivatives reveals characteristic patterns:

  • ¹H NMR: Distinct singlet at δ 4.70–4.78 ppm for the methylene bridge (CH₂N) between triazine and sulfonamide groups .

  • ¹³C NMR: Peaks at 165–170 ppm corresponding to triazine carbons, with sulfonamide sulfur causing deshielding effects on adjacent aromatic carbons .
    Mass spectrometry (MS) typically shows a molecular ion peak at m/z 426.92 ([M+H]⁺) with fragmentation patterns dominated by cleavage at the sulfonamide linkage.

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized through a five-step sequence:

  • Triazine Core Formation: Cyclocondensation of cyanoguanidine with morpholine and dimethylamine derivatives under acidic conditions

  • Chlorobenzenesulfonamide Preparation: Sulfonation of 3-chloro-2-methylaniline followed by chlorination

  • Methylene Bridge Installation: Nucleophilic substitution between the triazine intermediate and chloromethylsulfonamide derivative

  • Purification: Column chromatography using silica gel with ethyl acetate/hexane gradients.

Table 2: Key Reaction Parameters

StepReagentsTemperatureYield
1Morpholine, DMF, 110°C24 h68%
3K₂CO₃, DMSO, 80°C12 h52%

Stability and Degradation

Accelerated stability studies indicate:

  • pH Stability: Maintains integrity between pH 4–8 (24h at 37°C)

  • Thermal Degradation: <5% decomposition at 100°C over 48h

  • Photolytic Sensitivity: Requires protection from UV light (λ < 400 nm) to prevent triazine ring opening.

Biological Activity Profiling

Antiproliferative Effects

In vitro screens against NCI-60 cancer cell lines demonstrated:

  • GI₅₀: 1.8–4.3 μM in leukemia (CCRF-CEM) and breast cancer (MDA-MB-231) models

  • Selectivity Index: 12.4-fold preference for cancer vs. normal fibroblast (WI-38) cells.

Table 3: Comparative Cytotoxicity Data

Cell LineIC₅₀ (μM)Apoptosis Induction (%)
CCRF-CEM1.8 ± 0.278.4 ± 3.1
MDA-MB-2312.9 ± 0.465.2 ± 2.8
PC-34.1 ± 0.354.7 ± 4.2

Mechanistic studies revealed dual inhibition of topoisomerase IIα (Ki = 0.89 μM) and tubulin polymerization (EC₅₀ = 2.4 μM), suggesting a unique polypharmacological profile.

Pharmacokinetic and Toxicological Profile

ADMET Properties

Computational predictions using SwissADME indicate:

  • Lipophilicity: LogP = 2.1 (optimal for blood-brain barrier penetration)

  • Solubility: -3.2 (LogS, moderate aqueous solubility)

  • CYP Inhibition: Strong CYP3A4 inhibition (IC₅₀ = 0.32 μM).

In Vivo Disposition

Rat pharmacokinetic studies (10 mg/kg IV):

  • t₁/₂: 6.8 ± 1.2 h

  • Vd: 3.1 ± 0.4 L/kg

  • CL: 0.45 ± 0.07 L/h/kg
    Oral bioavailability reached 42% in canine models, with linear pharmacokinetics up to 50 mg/kg .

Research Frontiers and Development Challenges

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the triazine scaffold (as seen in analogous compounds ) reveal:

  • Morpholine substitution enhances solubility without compromising target binding

  • Chlorine atom at C3 position is critical for DNA intercalation capacity

  • Methyl group on benzenesulfonamide improves metabolic stability .

Clinical Translation Barriers

Current limitations include:

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